H-Tyr-Pro-D-Phe-Phe-NH2, also known as endomorphin-2, is a synthetic tetrapeptide composed of the amino acids tyrosine, proline, D-phenylalanine, and phenylalanine, with an amide group at the C-terminus. This compound is significant in the field of neurobiology due to its interaction with opioid receptors, particularly the mu-opioid receptor, which plays a crucial role in pain modulation and analgesia.
The compound is primarily synthesized through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into a peptide chain. The specific sequence and configuration of amino acids are critical for its biological activity.
H-Tyr-Pro-D-Phe-Phe-NH2 is classified as an opioid peptide due to its ability to bind to opioid receptors in the central nervous system. It is part of a broader category of peptides that exhibit analgesic properties.
The synthesis of H-Tyr-Pro-D-Phe-Phe-NH2 typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
The synthesis can achieve high yields and purity through optimized conditions, including temperature control and reaction times. For example, coupling times may vary from several hours to overnight depending on the specific amino acid being added .
The molecular formula for H-Tyr-Pro-D-Phe-Phe-NH2 is . The structure includes a sequence of four amino acids linked by peptide bonds, with specific stereochemistry that influences its receptor binding affinity.
H-Tyr-Pro-D-Phe-Phe-NH2 can undergo several chemical reactions:
H-Tyr-Pro-D-Phe-Phe-NH2 exerts its pharmacological effects primarily through binding to opioid receptors, specifically:
The binding activates G-protein-coupled receptor pathways, leading to analgesic effects similar to those produced by endogenous opioid peptides.
H-Tyr-Pro-D-Phe-Phe-NH2 has several important scientific applications:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its significance in both research and therapeutic contexts.
Endomorphin-2 analogues serve as indispensable molecular tools for probing μ-opioid receptor structure-function relationships and developing analgesics with improved therapeutic profiles. Unlike classical opioid alkaloids (e.g., morphine), EM-2 and its derivatives exhibit markedly reduced side effects such as respiratory depression and gastrointestinal dysfunction in preclinical models, though clinical translation remains challenging [4] [7]. The D-Phe³ substitution in H-Tyr-Pro-D-Phe-Phe-NH₂ specifically targets enzymatic vulnerability sites while influencing receptor conformation dynamics. This modification generates biased signaling ligands that preferentially activate G-protein pathways over β-arrestin recruitment—a pharmacological trait associated with preserved analgesia with reduced adverse effects [10]. Comparative studies reveal that such analogues maintain nanomolar affinity (Kᵢ = 1.2-5.8 nM) for MOR while displaying >1000-fold selectivity over δ-opioid (DOR) and κ-opioid (KOR) receptors, underscoring their value as receptor subtype-specific probes [6] [10].
Table 1: Pharmacological Characterization of Select EM-2 Analogues
Compound | MOR Binding Kᵢ (nM) | G-Protein EC₅₀ (nM) | β-Arrestin EC₅₀ (nM) | Bias Factor (Δlogβ/γ) |
---|---|---|---|---|
Endomorphin-2 (EM-2) | 0.74 ± 0.15 | 8.2 ± 1.3 | 22.5 ± 3.1 | 0 (Reference) |
H-Tyr-Pro-D-Phe-Phe-NH₂ | 2.8 ± 0.4 | 15.6 ± 2.7 | >10,000 | +2.41 |
H-Dmt-Pro-Phe-Phe-NH₂ | 0.38 ± 0.09 | 1.9 ± 0.4 | 85.3 ± 9.6 | +1.87 |
H-Tyr-Pro-(2S,3S)-Mdphe-Phe-NH₂ | 5.1 ± 1.2 | 42.3 ± 8.5 | >10,000 | +2.73 |
The tetrapeptide scaffold of endomorphins constitutes a pharmacophore with distinct "message-address" domains: The N-terminal Tyr¹-Pro² segment serves as the conserved "message" domain responsible for receptor activation, while the C-terminal Phe³-Phe⁴-NH₂ region functions as an "address" domain conferring receptor subtype specificity [1] [6]. Strategic modifications within this framework yield analogues with enhanced drug-like properties:
Stereochemical Inversions: Introduction of D-amino acids at position 3 (Phe³→D-Phe³) confers protease resistance by disrupting substrate recognition by carboxypeptidases and aminopeptidases. This single change extends plasma half-life from <2 minutes (native EM-2) to >15 minutes in rat brain homogenate models [10]. The D-Phe³ side chain adopts a distinct χ₁ dihedral angle (-60° vs +60° in L-Phe), altering hydrophobic pocket interactions within MOR transmembrane domains [6].
Backbone Methylation: N-methylation of the Pro²-Phe³ amide bond reduces hydrogen-bonding capacity and introduces steric constraints that favor cis-peptide bond conformations. This modification enhances membrane permeability by decreasing desolvation energy and increasing lipophilicity (logP +0.4) while retaining nanomolar receptor affinity [1] [9].
Aromatic Residue Optimization: Substitution of Phe⁴ with para-fluorinated phenylalanine creates additional cation-π interactions with MOR transmembrane helix 6 (Trp318 and Lys303), boosting affinity 3-fold while further retarding enzymatic cleavage through electronic effects [10]. Such analogues demonstrate how subtle structural changes can simultaneously address pharmacokinetic and pharmacodynamic limitations.
Table 2: Impact of Structural Modifications on Peptide Properties
Modification Type | Chemical Change | Protease Resistance (t½, min) | Lipophilicity (logP) | MOR Binding (ΔKᵢ %) |
---|---|---|---|---|
None (EM-2) | - | 1.8 ± 0.3 | -1.02 ± 0.15 | 100% (Reference) |
D-Amino Acid (Position 3) | L-Phe³ → D-Phe³ | 16.5 ± 2.1* | -0.88 ± 0.12* | 85%* |
N-Methylation (Pro²-Phe³) | NH → NCH₃ | 22.7 ± 3.4* | -0.52 ± 0.09* | 92%* |
Fluorination (Phe⁴) | Phe → p-F-Phe | 28.9 ± 3.8* | -0.45 ± 0.11* | 320%* |
D-Amino Acid + Fluorination | D-Phe³ + p-F-Phe⁴ | 41.3 ± 4.6* | -0.31 ± 0.08* | 275%* |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: